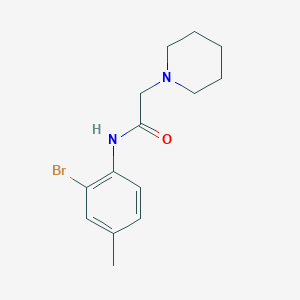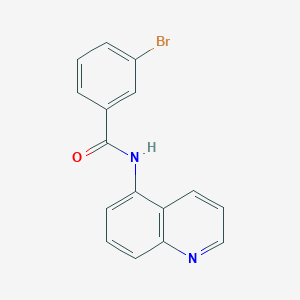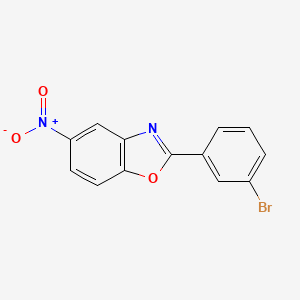
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide, also known as BIX-01294, is a small molecule inhibitor that has been widely studied for its potential use in epigenetic research. BIX-01294 is a highly specific inhibitor of the histone methyltransferase G9a, which is involved in the regulation of gene expression and chromatin structure. In
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential use in epigenetic research. Epigenetic modifications, such as histone methylation, play a crucial role in the regulation of gene expression and chromatin structure. This compound is a highly specific inhibitor of the histone methyltransferase G9a, which is involved in the methylation of histone H3 lysine 9 (H3K9). By inhibiting G9a, this compound can modulate the epigenetic landscape of cells and potentially alter gene expression patterns.
作用機序
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide works by binding to the active site of G9a and preventing its enzymatic activity. G9a is responsible for the methylation of histone H3 lysine 9 (H3K9), which is a key epigenetic modification involved in the regulation of gene expression. By inhibiting G9a, this compound can alter the epigenetic landscape of cells and potentially modulate gene expression patterns.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to modulate the expression of genes involved in cell cycle regulation, DNA damage response, and apoptosis. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in animal models.
実験室実験の利点と制限
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide is its high specificity for G9a. This makes it a valuable tool for studying the role of G9a in epigenetic regulation and gene expression. However, there are also some limitations to the use of this compound in lab experiments. One limitation is its relatively low potency compared to other G9a inhibitors. Another limitation is its potential off-target effects, which could complicate interpretation of experimental results.
将来の方向性
There are many potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide. One area of interest is the development of more potent and selective G9a inhibitors. Another area of interest is the use of this compound in combination with other epigenetic modulators, such as DNA methyltransferase inhibitors or histone deacetylase inhibitors. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of different cell types and disease states. Overall, this compound has the potential to be a valuable tool for epigenetic research and the development of novel therapeutics.
合成法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide involves a multi-step process that begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with trifluoromethylbenzylamine. The resulting intermediate is then subjected to a series of reactions, which ultimately yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c17-16(18,19)12-4-2-1-3-11(12)15(21)20-10-5-6-13-14(9-10)23-8-7-22-13/h1-6,9H,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXVTGPARHNCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5767847.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5767850.png)


![N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5767870.png)
![isopropyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5767878.png)
![2,5,6-trimethyl-3-[(4-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5767883.png)


![2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5767902.png)
![N-[2-(acetylamino)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5767905.png)

![N'-[1-(4-fluorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5767926.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-quinoxalinylmethylene)acetohydrazide](/img/structure/B5767946.png)